Kaempferol 3-O-arabinoside

Overview

Description

Scientific Research Applications

Kaempferol 3-O-arabinoside has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Juglalin, also known as Kaempferol 3-O-arabinoside, is a flavonol found in Polygonum aviculare . It has been reported to have an inhibitory effect on inflammation, oxidative stress, and cancer progression .

Mode of Action

Juglalin interacts with its targets by binding to them, which results in the suppression of certain biochemical pathways. For instance, it has been shown to suppress the transcription activity of osteoclastogenesis-related genes and proteins . This interaction leads to a decrease in osteoclast differentiation, which can have significant effects on bone metabolism.

Biochemical Pathways

Juglalin affects several biochemical pathways. It has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, Juglalin can reduce inflammation and oxidative stress, which are key factors in many diseases, including cancer.

Pharmacokinetics

Like other flavonoids, it is primarily absorbed in the small intestine

Result of Action

The molecular and cellular effects of Juglalin’s action are diverse. It has been shown to have an inhibitory effect on inflammation, oxidative stress, and cancer progression . By suppressing the transcription activity of osteoclastogenesis-related genes and proteins, it can also affect bone metabolism .

Biochemical Analysis

Biochemical Properties

Juglalin plays a significant role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, Juglalin has been shown to inhibit the activity of enzymes like β-galactosidase and reduce the levels of reactive oxygen species in cells . These interactions help in mitigating oxidative stress and cellular damage.

Cellular Effects

Juglalin exerts multiple effects on different cell types and cellular processes. In human dermal fibroblasts, Juglalin has been found to inhibit cellular senescence by decreasing senescence-associated β-galactosidase activity and reducing reactive oxygen species levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential anti-aging and therapeutic effects.

Molecular Mechanism

At the molecular level, Juglalin exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Juglalin inhibits β-galactosidase activity, which is associated with cellular senescence . Additionally, it modulates gene expression by influencing signaling pathways involved in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Juglalin have been observed to change over time. Studies have shown that Juglalin remains stable under standard conditions and continues to exert its inhibitory effects on cellular senescence over extended periods

Dosage Effects in Animal Models

The effects of Juglalin vary with different dosages in animal models. At lower doses, Juglalin has been shown to exhibit beneficial effects, such as reducing neuroinflammation in models of Parkinson’s disease . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications.

Metabolic Pathways

Juglalin is involved in several metabolic pathways, including flavonoid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in modulating oxidative stress and inflammation further underscores its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, Juglalin is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that Juglalin reaches its target sites to exert its therapeutic effects .

Subcellular Localization

Juglalin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows Juglalin to interact with its target biomolecules effectively, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase . This method is environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources. The leaves of Nectandra hihua are a common source, where the compound is isolated from the ethyl acetate fraction . The extraction process involves solvent extraction followed by purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted kaempferol glycosides .

Comparison with Similar Compounds

Kaempferol 3-O-arabinoside is unique among flavonoid glycosides due to its specific sugar moiety and biological activities. Similar compounds include:

Kaempferol 3-O-rhamnoside: Another glycoside with similar antioxidant properties but different sugar moiety.

Kaempferol 3-O-xyloside: Exhibits similar biological activities but differs in its sugar component.

Quercetin 3-O-glucoside: A related flavonoid glycoside with comparable antioxidant and anti-inflammatory properties.

These compounds share similar core structures but differ in their sugar moieties, leading to variations in their biological activities and applications.

Properties

IUPAC Name |

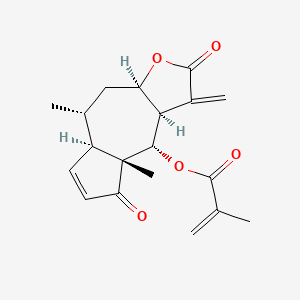

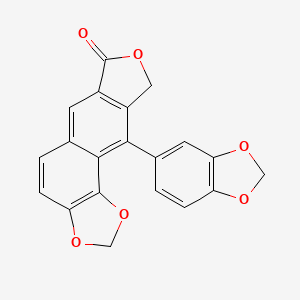

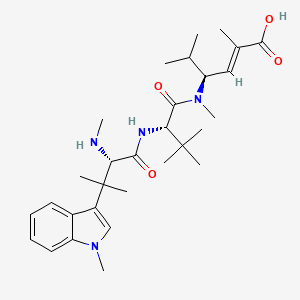

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Kaempferol 3-O-arabinoside?

A1: this compound has been isolated from various plant sources, including:

- Leaves: Karwinskia humboldtiana [], Eranthis longistipitata [], Lindera aggregate [], Geranium eriostemon [], Vicia faba [], Pinus koraiensis []

- Petals: Rosa damascena []

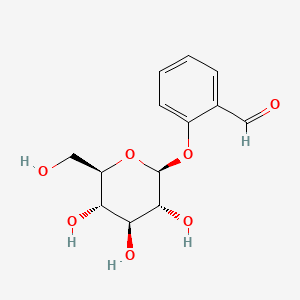

Q2: What is the chemical structure of this compound?

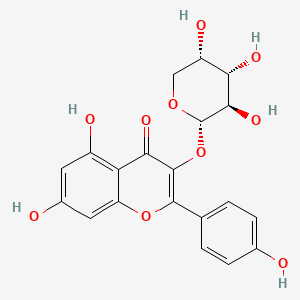

A2: this compound is a flavonol glycoside. It consists of the flavonol kaempferol, with an arabinose sugar moiety attached to the 3-hydroxyl group.

Q3: Has the presence of this compound been confirmed in specific plant extracts using analytical techniques?

A3: Yes, researchers have employed techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of this compound in plant extracts. For instance, in a study on Pinus koraiensis leaf extracts, researchers identified this compound through TLC and HPLC analysis, coupled with Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS) for structural confirmation [].

Q4: What are the reported biological activities of this compound?

A4: While research on this compound is ongoing, studies suggest it might possess the following activities:

- Antioxidant: It exhibited potent antioxidant activity in Pinus koraiensis leaf extracts, scavenging free radicals and reactive oxygen species [].

- Cytoprotective: The compound demonstrated cellular membrane protective effects against reactive oxygen species-induced damage in human erythrocytes [].

Q5: How does the presence of this compound in Rosa damascena contribute to its properties?

A5: Rosa damascena is traditionally recognized for its cooling, soothing, astringent, and anti-inflammatory effects []. While the specific contribution of this compound to these effects is unclear, its presence, alongside other flavonol glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside, suggests a potential synergistic role in the overall bioactivity of the plant [].

Q6: Can this compound be used as a marker for plant identification?

A6: While not exclusively a marker, this compound's presence can contribute to distinguishing between plant species and cultivars. For example, researchers used Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) to create "Flower Flavonoid RP-HPLC Fingerprints," which helped differentiate between 44 Rosa cultivars []. These fingerprints, acting like "Computer Flower Flavonoid Identity Cards," leverage the unique flavonoid profiles, including this compound, for cultivar recognition [].

Q7: Are there any studies investigating the impact of processing on this compound content in food sources?

A7: Yes, a study examined the effect of different cooking methods on the phytochemical content of Vicia faba (faba bean) leaves, which contain this compound []. Interestingly, roasting specifically increased the content of flavonols, including a 28% increase in a related compound, Kaempferol-3-O-arabinoside-7-O-rhamnoside []. This finding suggests that specific culinary practices might enhance the bioavailability of certain flavonoids in food.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.